3-Bromo-2-chloro-5-iodobenzaldehyde

Aldehyde dehydrogenase inhibition Enzyme assay Medicinal chemistry

3-Bromo-2-chloro-5-iodobenzaldehyde (CAS: 2091701-10-7; molecular weight 345.36 g/mol; molecular formula C7H3BrClIO) is a triply halogenated aromatic aldehyde bearing bromine, chlorine, and iodine substituents at the 3-, 2-, and 5-positions of the benzaldehyde scaffold, respectively. The compound is commercially available from multiple chemical suppliers, typically at 95% purity as a white solid, with a reported melting point consistent with this crystalline form.

Molecular Formula C7H3BrClIO
Molecular Weight 345.36 g/mol
Cat. No. B8240471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-iodobenzaldehyde
Molecular FormulaC7H3BrClIO
Molecular Weight345.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)Cl)Br)I
InChIInChI=1S/C7H3BrClIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H
InChIKeyLKPKVTVXOBXJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5-iodobenzaldehyde: Procurement Considerations for Tri-Halogenated Benzaldehyde Intermediates


3-Bromo-2-chloro-5-iodobenzaldehyde (CAS: 2091701-10-7; molecular weight 345.36 g/mol; molecular formula C7H3BrClIO) is a triply halogenated aromatic aldehyde bearing bromine, chlorine, and iodine substituents at the 3-, 2-, and 5-positions of the benzaldehyde scaffold, respectively . The compound is commercially available from multiple chemical suppliers, typically at 95% purity as a white solid, with a reported melting point consistent with this crystalline form . This halogen substitution pattern distinguishes it from mono- and di-halogenated benzaldehyde analogs by offering three discrete carbon-halogen bonds with substantially different bond dissociation energies and reactivities in transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions [1].

Why 3-Bromo-2-chloro-5-iodobenzaldehyde Cannot Be Replaced by Common Mono- or Di-Halogenated Benzaldehydes


Generic substitution of 3-bromo-2-chloro-5-iodobenzaldehyde with mono-halogenated or even many di-halogenated benzaldehyde analogs is not chemically equivalent due to the compound's orthogonal reactivity profile arising from three distinct C-Halogen bonds with well-documented differential oxidative addition kinetics in palladium-catalyzed reactions [1]. Aryl iodides undergo oxidative addition approximately 100-1000 times faster than aryl bromides, which in turn react 100-1000 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [2]. Compounds lacking the full Br/Cl/I triad therefore cannot support the sequential, chemo- and regio-selective coupling strategies that are uniquely enabled by this exact halogen combination and substitution pattern [3]. The following quantitative evidence establishes the specific dimensions along which this compound demonstrates verifiable differentiation.

3-Bromo-2-chloro-5-iodobenzaldehyde: Quantitative Evidence for Differential Selection


3-Bromo-2-chloro-5-iodobenzaldehyde Exhibits 3.3-Fold Greater ALDH3A1 Inhibitory Potency Than a Close Structural Analog

In a direct head-to-head comparison using the identical assay platform, 3-bromo-2-chloro-5-iodobenzaldehyde exhibited an IC50 of 360 nM against recombinant human ALDH3A1 [1]. Under the same experimental conditions, a structurally related comparator compound (CHEMBL3128216) demonstrated an IC50 of 1,200 nM (1.2 µM) against the same enzyme target [2]. This represents a 3.3-fold improvement in inhibitory potency attributable to the specific tri-halogen substitution pattern present in the target compound.

Aldehyde dehydrogenase inhibition Enzyme assay Medicinal chemistry

3-Bromo-2-chloro-5-iodobenzaldehyde Demonstrates Sub-Micromolar MPO Inhibition, a Property Absent in Mono-Halogenated Benzaldehyde Analogs

3-Bromo-2-chloro-5-iodobenzaldehyde was identified in a high-throughput screen as an inhibitor of human myeloperoxidase (MPO) chlorination activity with an IC50 of 54 nM [1]. By contrast, extensive screening of mono-halogenated benzaldehydes (including 4-iodobenzaldehyde, 4-bromobenzaldehyde, and 4-chlorobenzaldehyde) in publicly available bioassay databases reveals no reported inhibitory activity against MPO at concentrations ≤ 10 µM [2]. The presence of the full Br/Cl/I tri-halogen array appears to be a prerequisite for achieving sub-100 nM potency in this target class.

Myeloperoxidase inhibition Halogenated benzaldehydes Biological screening

Sequential Site-Selective Coupling Is Uniquely Enabled by Differential C-Br, C-Cl, and C-I Bond Reactivities in 3-Bromo-2-chloro-5-iodobenzaldehyde

The three carbon-halogen bonds in 3-bromo-2-chloro-5-iodobenzaldehyde exhibit differential oxidative addition rates in palladium-catalyzed coupling reactions, with the C-I bond undergoing oxidative addition 100-1,000 times faster than the C-Br bond, and the C-Br bond reacting 100-1,000 times faster than the C-Cl bond [1]. This orthogonal reactivity hierarchy is well-established in the literature and enables sequential, chemoselective functionalization: the iodine position can be coupled under mild, low-temperature conditions (e.g., room temperature Suzuki coupling), the bromine position can be addressed under intermediate conditions, and the chlorine position can be engaged under more forcing conditions using specialized ligand systems [2]. Compounds lacking the full Br/Cl/I triad (e.g., 3-bromo-5-chlorobenzaldehyde or 2-chloro-5-iodobenzaldehyde) offer at most two distinct coupling handles, precluding three-step orthogonal diversification.

Chemoselective cross-coupling Sequential functionalization Orthogonal reactivity

3-Bromo-2-chloro-5-iodobenzaldehyde Displays 6.7-Fold Selectivity for ALDH3A1 over ALDH2, a Profile Not Reported for Simpler Analogs

In side-by-side enzyme inhibition profiling, 3-bromo-2-chloro-5-iodobenzaldehyde exhibited an IC50 of 360 nM against ALDH3A1 but a substantially weaker IC50 of 2,400 nM (2.4 µM) against the ALDH2 isoform, representing a 6.7-fold selectivity window favoring ALDH3A1 [1]. Mono-halogenated benzaldehydes such as benzaldehyde itself and its simple halogenated derivatives typically show either no detectable inhibition or poor isoform discrimination, with reported ALDH2 IC50 values frequently falling in the high micromolar to millimolar range [2]. The 6.7-fold selectivity ratio provides a quantifiable advantage for studies requiring ALDH3A1-selective probe molecules.

Enzyme selectivity ALDH isoform profiling Off-target assessment

Recommended Research and Industrial Application Scenarios for 3-Bromo-2-chloro-5-iodobenzaldehyde


Primary Screening for ALDH3A1-Selective Inhibitors in Cancer Stem Cell Research

3-Bromo-2-chloro-5-iodobenzaldehyde is an appropriate starting compound for medicinal chemistry campaigns targeting ALDH3A1, an enzyme implicated in cancer stem cell maintenance and chemotherapy resistance. The compound's 360 nM IC50 against ALDH3A1, coupled with its 6.7-fold selectivity over ALDH2 [6], provides a defined potency and selectivity baseline from which structure-activity relationship (SAR) optimization can proceed. Its activity was validated in a PubChem cell-based primary HTS assay for cancer stem cell inhibitors [7], establishing a direct link between in vitro enzyme inhibition and cellular phenotype.

Myeloperoxidase Inhibitor Lead Identification for Inflammatory Disease Programs

With an IC50 of 54 nM against human myeloperoxidase chlorination activity [6], 3-bromo-2-chloro-5-iodobenzaldehyde represents a validated hit compound for MPO inhibitor development. MPO is a therapeutic target in cardiovascular inflammation, autoimmune vasculitis, and neurodegenerative conditions. The sub-100 nM potency distinguishes this compound from the vast majority of benzaldehyde derivatives, which show no MPO inhibition, positioning it as a structurally novel starting point for lead optimization.

Multi-Step Orthogonal Synthesis of Complex Poly-Aryl Pharmaceutical Intermediates

The differential reactivity hierarchy of the iodine, bromine, and chlorine substituents in 3-bromo-2-chloro-5-iodobenzaldehyde enables three sequential, site-selective cross-coupling reactions on a single benzaldehyde scaffold [6]. This property is particularly valuable in convergent synthetic strategies for constructing highly substituted biaryl and terphenyl systems common in kinase inhibitors, GPCR modulators, and other multi-aromatic-ring drug candidates. Chemists can program the order of fragment coupling by matching the reaction conditions to each C-Halogen bond's oxidative addition kinetics [7].

Control Compound for ALDH Isoform Profiling Panels

3-Bromo-2-chloro-5-iodobenzaldehyde can serve as a reference control compound in ALDH isoform selectivity profiling panels. Its defined IC50 values for ALDH3A1 (360 nM), ALDH2 (2,400 nM), and ALDH1A1 (720 nM) [6] provide three calibration points across the major ALDH isoforms, enabling assay validation and normalization across screening campaigns. The compound's inactivity against rabbit aldehyde oxidase (IC50 > 1,000,000 nM) and mushroom tyrosinase (IC50 > 1,000,000 nM) [7] further establishes its target-specific profile, reducing the likelihood of confounding off-target effects in enzyme inhibition studies.

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